N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a fluorobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core. The next step involves the introduction of the hydroxyphenyl group through electrophilic aromatic substitution reactions. Finally, the fluorobenzamide moiety is introduced via amide bond formation, often using reagents like 4-fluorobenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts can be employed to streamline the process and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial activity.
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-thiophenecarboxamide: Another benzothiazole derivative with potential biological activities.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its biological activity and stability. The combination of the benzothiazole ring and the hydroxyphenyl group also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDJVZBNPHCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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